1-(Bromomethyl)-4-chloro-2-nitrobenzene
Overview
Description
1-(Bromomethyl)-4-chloro-2-nitrobenzene is a compound that is not directly studied in the provided papers. However, related compounds with bromo, chloro, and nitro substituents on a benzene ring are the focus of several studies. These compounds are often intermediates in the synthesis of various organic molecules, including pharmaceuticals, dyes, and materials for organic electroluminescent devices . The presence of halogen and nitro groups on the benzene ring makes these compounds reactive and versatile for further chemical transformations.
Synthesis Analysis
The synthesis of halogenated nitrobenzenes typically involves direct halogenation and nitration reactions. For instance, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene is prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These methods demonstrate the feasibility of synthesizing bromo-nitrobenzene derivatives through relatively straightforward chemical reactions.
Molecular Structure Analysis
The molecular structure of compounds related to 1-(Bromomethyl)-4-chloro-2-nitrobenzene can be significantly influenced by the substituents and the crystalline environment. For example, solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene show different conformations and packing in the crystal lattice, with preferences for certain arrangements of bromomethyl groups as revealed by DFT calculations and X-ray diffraction . These structural analyses are crucial for understanding the reactivity and properties of such compounds.
Chemical Reactions Analysis
The chemical reactivity of bromo-nitrobenzene derivatives is highlighted in several studies. Electrochemical reductions of 1-(2-bromoethyl)-2-nitrobenzene lead to products like 1-nitro-2-vinylbenzene and 1H-indole, depending on the presence of a proton donor . The electrochemical reduction of 1-bromo-4-nitrobenzene in ionic liquids shows the formation of arylzinc compounds, which can further react with carbon dioxide . These studies indicate that the radical anions of such compounds are reactive and can participate in various chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitrobenzene derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the electronic, steric, and lipophilic properties of substituents on 4-substituted 1-chloro-2-nitrobenzenes affect their reactivity in glutathione S-transferase-catalyzed reactions, as well as their GSH conjugation capacity . The solvates of bromomethylated benzene derivatives also exhibit different crystal structures and solvation behaviors, which can impact their physical properties .
Scientific Research Applications
-
Synthesis and Characterisation of Isomeric Derivatives
- Field : Synthetic Chemistry
- Summary : Bromopyrenes, which are derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . Bromo-substituted precursors serve as vital intermediates in synthetic routes .
- Methods : The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .
- Results : By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .
-
Synthesis of Block Copolymers
- Field : Polymer Science
- Summary : Synthesis of poly (styrene-b-methyl methacrylate) block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent .
- Methods : For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .
- Results : The primary parameters, for example concentration, and time that affect reaction were evaluated . The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA .
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-4-chloro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYOHIQKJHEBBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442165 | |
Record name | 1-(BROMOMETHYL)-4-CHLORO-2-NITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-chloro-2-nitrobenzene | |
CAS RN |
52311-59-8 | |
Record name | 1-(BROMOMETHYL)-4-CHLORO-2-NITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-4-chloro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.